4-Bromo-2,5-dichloroaniline
Overview
Description
4-Bromo-2,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is typically found as an off-white or gray to yellow powder or crystals .
Preparation Methods
The synthesis of 4-Bromo-2,5-dichloroaniline can be achieved through several methods:
Synthetic Routes: One common method involves the bromination of 2,5-dichloroaniline using N-bromosuccinimide in acetonitrile under irradiation conditions. The reaction proceeds as follows:
Industrial Production: Industrial production methods typically involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-2,5-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.
Scientific Research Applications
4-Bromo-2,5-dichloroaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichloroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism of action is still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-Bromo-2,5-dichloroaniline can be compared with other similar compounds, such as:
2,3-Dichloroaniline: This compound has chlorine atoms at the 2nd and 3rd positions and lacks the bromine atom.
2,4-Dichloroaniline: Chlorine atoms are at the 2nd and 4th positions.
2,5-Dichloroaniline: Chlorine atoms are at the 2nd and 5th positions, similar to this compound but without the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-2,5-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFVZDKSRPFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294145 | |
Record name | 4-Bromo-2,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-27-8 | |
Record name | 1940-27-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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